molecular formula C18H21N5O3 B349410 6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-62-6

6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B349410
CAS No.: 510762-62-6
M. Wt: 355.4g/mol
InChI Key: PICLWWWOQJOTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, is a key step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. standard organic synthesis techniques, including batch reactors and continuous flow systems, can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.

    Reduction: Reduction reactions can alter the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its specific functional groups and structural configuration, which confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

510762-62-6

Molecular Formula

C18H21N5O3

Molecular Weight

355.4g/mol

IUPAC Name

6-imino-7-(3-methoxypropyl)-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H21N5O3/c1-11-6-4-7-23-15(11)21-16-13(18(23)25)10-12(17(24)20-2)14(19)22(16)8-5-9-26-3/h4,6-7,10,19H,5,8-9H2,1-3H3,(H,20,24)

InChI Key

PICLWWWOQJOTMO-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NC

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NC

Origin of Product

United States

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